molecular formula C13H16BrNO2 B5659959 1-[(2-bromophenoxy)acetyl]piperidine

1-[(2-bromophenoxy)acetyl]piperidine

Cat. No.: B5659959
M. Wt: 298.18 g/mol
InChI Key: BGCVVJSAHJGHBI-UHFFFAOYSA-N
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Description

1-[(2-bromophenoxy)acetyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds

Mechanism of Action

While the mechanism of action of “1-[(2-bromophenoxy)acetyl]piperidine” is not explicitly mentioned in the retrieved papers, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Safety and Hazards

While specific safety and hazard information for “1-[(2-bromophenoxy)acetyl]piperidine” is not available in the retrieved papers, piperidine is classified as Acute Tox. 3 (H311) Acute Tox. 3 (H331) Skin Corr. 1B .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing interest in the development and study of piperidine derivatives, including “1-[(2-bromophenoxy)acetyl]piperidine”.

Preparation Methods

The synthesis of 1-[(2-bromophenoxy)acetyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenol and piperidine as the primary starting materials.

    Formation of 2-bromophenoxyacetyl chloride: 2-bromophenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 2-bromophenoxyacetyl chloride.

    Acylation Reaction: The 2-bromophenoxyacetyl chloride is then reacted with piperidine in the presence of a base like triethylamine to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2-bromophenoxy)acetyl]piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidone derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group, forming 1-[(2-bromophenoxy)methyl]piperidine.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major products formed from these reactions include substituted piperidines, piperidones, and alcohol derivatives.

Scientific Research Applications

1-[(2-bromophenoxy)acetyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Comparison with Similar Compounds

1-[(2-bromophenoxy)acetyl]piperidine can be compared with other piperidine derivatives such as:

    1-[(2-chlorophenoxy)acetyl]piperidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-[(2-fluorophenoxy)acetyl]piperidine: Contains a fluorine atom, which can enhance the compound’s stability and lipophilicity.

    1-[(2-methylphenoxy)acetyl]piperidine: The presence of a methyl group can affect the compound’s steric properties and reactivity.

The uniqueness of this compound lies in its bromine atom, which can participate in unique chemical reactions and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-bromophenoxy)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-6-2-3-7-12(11)17-10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCVVJSAHJGHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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